molecular formula C37H46O10 B026138 Cuspidatin C CAS No. 18457-46-0

Cuspidatin C

Cat. No. B026138
CAS RN: 18457-46-0
M. Wt: 650.8 g/mol
InChI Key: MIJTXBNFQDJTPL-FOCLMDBBSA-N
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Description

Cuspidatin C is a natural product found in Taxus wallichiana var. wallichiana, Taxus brevifolia, and Taxus cuspidata . Its molecular formula is C37H46O10 .


Molecular Structure Analysis

The molecular structure of Cuspidatin C is quite complex. It has a molecular weight of 650.8 g/mol . The InChI string representation of its structure is InChI=1S/C37H46O10/c1-20-28-17-27-18-29 (43-22 (3)38)21 (2)33 (36 (27,7)8)34 (45-24 (5)40)35 (46-25 (6)41)37 (28,9)31 (44-23 (4)39)19-30 (20)47-32 (42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+ . The molecule contains a total of 96 bonds, including 50 non-H bonds, 14 multiple bonds, 12 rotatable bonds, 8 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, and 5 esters (aliphatic) .


Physical And Chemical Properties Analysis

Cuspidatin C has several notable physical and chemical properties. It has a molecular weight of 650.8 g/mol . It has an XLogP3-AA value of 4.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 12 rotatable bonds . The exact mass and monoisotopic mass of Cuspidatin C are 650.30909766 g/mol . Its topological polar surface area is 132 Ų .

Scientific Research Applications

Cytotoxic Activity

Cuspidatin C has been identified to exhibit cytotoxic properties. Studies have shown that compounds like cuspidatin C isolated from Antidesma cuspidatum demonstrate inhibitory effects on L1210 cells, with IC50 values indicating a moderate level of potency . This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents.

Acetylcholinesterase Inhibition

Research into the essential oil composition of Antidesma cuspidatum , which contains cuspidatin C, has revealed acetylcholinesterase (AChE) inhibitory activity . This is significant for the treatment of neurodegenerative diseases like Alzheimer’s, where AChE inhibitors can help manage symptoms by increasing the level of acetylcholine in the brain.

Antitumor Properties

Cuspidatin C, as part of the taxane family, has been associated with antitumor activities. The compound’s structure is closely related to that of taxol, a well-known antitumor agent. Modifications of the taxane core, including derivatives of 2-Deacetoxytaxinine J, have been explored for enhanced antitumor efficacy, especially against drug-resistant and metastatic cancers .

Aphicidal Effects

Extracts from Antidesma cuspidatum , which include cuspidatin C, have shown aphicidal effects against Aphis gossypii . This application is particularly relevant in agricultural research, where natural aphicides can provide an eco-friendly alternative to chemical pesticides.

Herbal Medicine

In traditional medicine, particularly in Indonesia, the leaves of Antidesma cuspidatum have been used as a carminative medication . While this use is not directly linked to cuspidatin C, the presence of this compound in the plant suggests that it may contribute to the medicinal properties attributed to the plant.

Resource Replacement for Taxus

Cuspidatin C is one of the compounds isolated from Taxus cuspidata var. Nana, which has been studied as a potential alternative resource for taxanes . This is important for sustainable sourcing of taxanes, given the overharvesting issues associated with the primary source, the Pacific yew tree.

Molecular Simulation Studies

Molecular simulation studies have been conducted to predict the ability of Taxus cuspidata var. Nana to produce taxane compounds, including cuspidatin C . These studies are crucial for understanding the biosynthesis pathways and for the development of synthetic biology approaches to produce these compounds.

properties

IUPAC Name

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJTXBNFQDJTPL-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420054
Record name Cuspidatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cuspidatin C

CAS RN

18457-46-0
Record name Cuspidatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-deacetoxytaxinine J and where is it found?

A1: 2-Deacetoxytaxinine J, also known as Cuspidatin C, is a naturally occurring taxane diterpenoid. It has been isolated from various species of the Taxus genus, including Taxus mairei [], Taxus media [], Taxus baccata [], Taxus cuspidata [], and Taxus chinensis var. mairei [].

Q2: Has 2-deacetoxytaxinine J been investigated for any biological activity?

A2: Yes, research suggests that 2-deacetoxytaxinine J exhibits in vitro and in vivo anticancer activity. [, ] Further research is being conducted to explore its therapeutic potential.

Q3: Can 2-deacetoxytaxinine J be chemically modified to create new compounds?

A3: Yes, scientists have successfully synthesized novel taxoids derived from 2-deacetoxytaxinine J. These modifications aim to investigate Structure-Activity Relationships (SAR) and potentially enhance its biological properties. [, , ] For instance, researchers have explored the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative using dimethyldioxirane (DMDO). []

Q4: Are there any studies on the microbial transformation of 2-deacetoxytaxinine J?

A4: Research has shown that the fungi Absidia coerulea ATCC 10738a can metabolize 2-deacetoxytaxinine J, leading to the production of new taxane derivatives. [] This biotransformation process involves unprecedented rearrangement reactions and provides insights into the potential for generating novel taxoids with altered biological activities.

Q5: What analytical techniques are used to characterize and quantify 2-deacetoxytaxinine J?

A5: A combination of spectroscopic and chromatographic techniques is employed for the isolation, identification, and quantification of 2-deacetoxytaxinine J. Common methods include:

  • Chromatography: Silica gel column chromatography, preparative HPLC, preparative TLC, ODS, MDS, and Sephadex LH-20 are commonly used for separation and purification. [, , , , ]
  • Spectroscopy: 1H-NMR, 13C-NMR, and HRMS are used to elucidate the structure and confirm the identity of the compound. [, , , ]

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